5-Bromo-8-methoxyquinolin-7-amine
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Overview
Description
5-Bromo-8-methoxyquinolin-7-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxyquinolin-7-amine typically involves the bromination and methoxylation of quinoline derivatives. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base, followed by bromination and methoxylation.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, followed by bromination and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions using automated reactors to ensure consistency and efficiency. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxyquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Major products are quinoline N-oxides.
Reduction: Major products are reduced amine derivatives.
Scientific Research Applications
5-Bromo-8-methoxyquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinolin-7-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
8-Methoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-8-methoxyquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinolin-7-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,12H2,1H3 |
InChI Key |
QNNYEZMNCGYSGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1N)Br)C=CC=N2 |
Origin of Product |
United States |
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